6-Tert-butyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-tert-butyl-2-[[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)15-7-8-16(22)20(18-15)11-12-9-19(10-12)13-5-4-6-14(13)21/h7-8,12-14,21H,4-6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEVSQQWYLKAHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)C3CCCC3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Tert-butyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is , with a molecular weight of approximately 304.39 g/mol. It features a dihydropyridazinone core, which is often associated with various biological activities, including antitumor and anti-inflammatory effects.
Biological Activity
1. Antitumor Activity
Research indicates that derivatives of dihydropyridazinones exhibit significant antitumor properties. For instance, studies involving similar compounds have demonstrated their ability to inhibit tumor growth in xenograft models. A notable study reported that a related compound inhibited tumor growth by up to 61% at specific dosages without overt toxicity .
2. Cholinesterase Inhibition
The compound may also exhibit cholinesterase inhibitory activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in cognitive enhancement .
3. Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. Similar dihydropyridazinone derivatives have been tested for their ability to scavenge free radicals and reduce oxidative stress, indicating potential benefits in preventing oxidative damage in biological systems .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : By binding to the active sites of enzymes such as AChE and BChE.
- Modulation of Signaling Pathways : Affecting pathways involved in cell proliferation and apoptosis.
- Antioxidant Defense Mechanisms : Enhancing the body's ability to combat oxidative stress.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Below is a comparative analysis with structurally related analogs:
Key Observations:
Hydrogen Bonding: The hydroxyl group in the target compound distinguishes it from analogs lacking polar substituents (e.g., 6-tert-butylpyridazinone). This group may enhance solubility and crystallinity by forming hydrogen bonds, a critical factor in drug design .
Azetidine Modifications : The azetidine ring in the target compound is substituted with a hydroxycyclopentyl group, contrasting with pyrimidinyl (in ) or oxanyl (in ) substituents. These variations influence electronic properties and steric bulk, affecting receptor binding or metabolic stability.
Molecular Weight: The target compound (327.45 g/mol) is heavier than simpler analogs like 6-tert-butylpyridazinone (152.20 g/mol), which may impact bioavailability.
Pharmacological Implications
While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs offer clues:
- Pyrimidinyl-substituted azetidine (): Similar compounds are often explored as kinase inhibitors due to pyrimidine's affinity for ATP-binding pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
